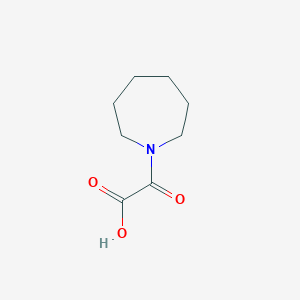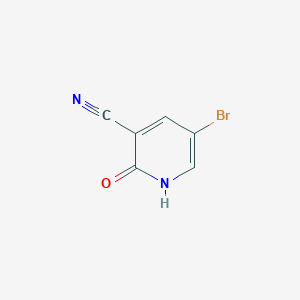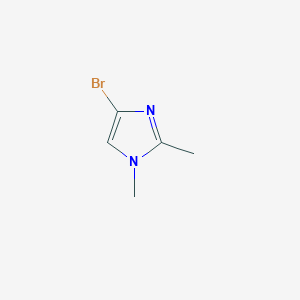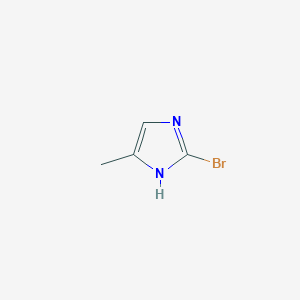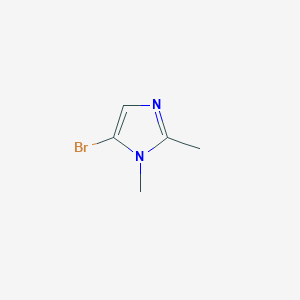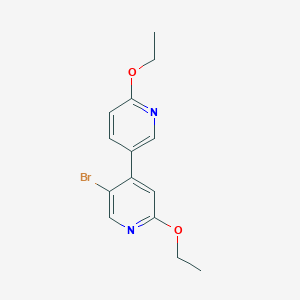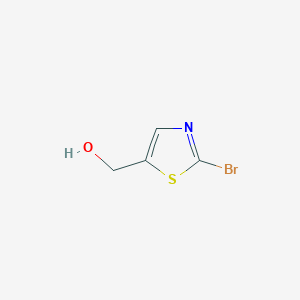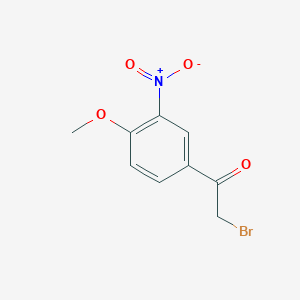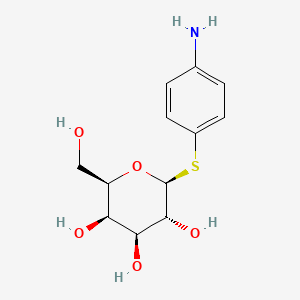
4-(Piperidin-1-ylmethyl)benzonitrile
概要
説明
4-(Piperidin-1-ylmethyl)benzonitrile is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. Piperidine derivatives have been studied for their roles as anti-acetylcholinesterase (anti-AChE) inhibitors, which are relevant in the treatment of conditions like Alzheimer's disease . They have also been investigated for their antimicrobial properties against pathogens affecting plants like tomatoes , and for their potential use in cancer treatment due to their ability to inhibit enzymes like lysine-specific demethylase 1 (LSD1) .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a potent anti-AChE inhibitor, involves the use of indanone and benzyl moieties . Similarly, the synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, an LSD1 inhibitor, includes the introduction of a piperidinylmethoxy group, a methylphenyl group, and a cyanophenyl group on a pyridine ring . These processes often require careful selection of reagents and reaction conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor revealed the importance of the cyano group in forming a hydrogen bond with a critical residue in the enzyme's catalytic center . The crystal structure of another piperidine derivative showed that the compound crystallizes in the monoclinic system, with specific unit-cell parameters, indicating a well-defined three-dimensional arrangement .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the introduction of a bulky moiety or substituting the benzamide group can significantly enhance the anti-AChE activity of these compounds . The nature of substitutions on the benzhydryl and sulfonamide rings also influences the antibacterial activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their liquid crystalline behavior, photophysical properties, and molecular geometry, are essential for their function and application. Compounds with different alkoxy chain lengths exhibit distinct liquid crystalline phases, which can be analyzed using techniques like polarizing optical microscopy and differential scanning calorimetry . Spectroscopic methods, including FT-IR, FT-Raman, and NMR, along with computational studies like Density Functional Theory (DFT), provide insights into the vibrational frequencies, molecular electrostatic potential, and reactivity of these compounds .
科学的研究の応用
1. Histamine H3 Antagonists
4-(Piperidin-1-ylmethyl)benzonitrile derivatives have been explored as potent H3 antagonists. Studies have demonstrated their effectiveness in vitro at the human H(3) receptor, indicating their potential in therapies targeting histamine-related pathways (Dvorak et al., 2005).
2. DNA Cleavage Properties
Research on novel compounds, including 4-(Piperidin-1-ylmethyl)benzonitrile derivatives, has shown their capability in cleaving DNA, especially under irradiation. This suggests their potential application in photodynamic therapy and other treatments requiring DNA interaction (Özel et al., 2019).
3. Catalytic Activity
The synthesis and structural analysis of 4-(Piperidin-1-ylmethyl)benzonitrile derivatives have provided insights into their catalytic properties. Quantum chemical methods have been used to calculate their energy and structural characteristics, suggesting potential applications in catalysis and material science (Tkachev et al., 2017).
4. Serotonin 4 Receptor Agonists
Benzamide derivatives of 4-(Piperidin-1-ylmethyl)benzonitrile have been synthesized and evaluated for their effects on gastrointestinal motility. They have been identified as selective serotonin 4 receptor agonists, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2004).
5. Anti-arrhythmic Activity
Certain 4-(Piperidin-1-ylmethyl)benzonitrile derivatives have shown significant anti-arrhythmic activity. This finding opens up avenues for the development of new therapeutic agents for treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).
6. HCV Inhibition
Studies have identified 4-(Piperidin-1-ylmethyl)benzonitrile derivatives as effective inhibitors of the Hepatitis C virus (HCV). These compounds have shown promise in blocking HCV replication, suggesting their potential in treating HCV infections (Jiang et al., 2020).
7. Anti-bacterial Properties
N-substituted derivatives of 4-(Piperidin-1-ylmethyl)benzonitrile have been studied for their anti-bacterial properties. These compounds have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
8. Antitubercular Agents
Derivatives of 4-(Piperidin-1-ylmethyl)benzonitrile have been developed and evaluated as antitubercular agents. Their pharmacokinetic profiles and activity against Mycobacterium tuberculosis suggest their potential use in tuberculosis therapy (Revathi et al., 2015).
9. Antiproliferative Activity
Research has been conducted on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable antiproliferative activity against various human cancer cell lines. This suggests their potential in cancer treatment (Harishkumar et al., 2018).
10. Electrolyte Additive in Batteries
4-(Piperidin-1-ylmethyl)benzonitrile derivatives have been studied as novel electrolyte additives in high voltage lithium-ion batteries, improving cyclic stability and capacity retention (Huang et al., 2014).
Safety And Hazards
特性
IUPAC Name |
4-(piperidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGVBKNLRQCYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428761 | |
| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)benzonitrile | |
CAS RN |
727733-92-8 | |
| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)

